Glycyl-L-aspartic Acid Monohydrate
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Overview
Description
Glycyl-L-aspartic acid monohydrate: is a dipeptide composed of glycine and L-aspartic acid, with the molecular formula C6H10N2O5·H2O. It is commonly used in biochemical research and has applications in various fields including chemistry, biology, and medicine .
Biochemical Analysis
Biochemical Properties
Glycyl-L-aspartic Acid Monohydrate plays a crucial role in biochemical reactions, particularly in peptide synthesis and protein interactions. This dipeptide interacts with enzymes such as proteases and peptidases, which catalyze the hydrolysis of peptide bonds. The interaction between this compound and these enzymes is essential for the regulation of protein degradation and synthesis. Additionally, this compound can bind to specific protein receptors, influencing various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are critical for maintaining cellular homeostasis and responding to environmental stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cell viability reduction and metabolic disturbances. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including peptide synthesis and amino acid metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which play a role in the breakdown and synthesis of peptides. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound, ensuring its proper distribution within the cellular environment. The localization and accumulation of this compound can impact its activity and function, influencing various cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum. This subcellular localization is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-L-aspartic acid monohydrate can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and L-aspartic acid. The reaction is typically carried out in an aqueous or organic solvent under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-aspartic acid monohydrate undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: The amino and carboxyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Glycine and L-aspartic acid.
Oxidation: Oxidized forms of the amino acids.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Glycyl-L-aspartic acid monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cell adhesion and signaling pathways. It is also used in the study of protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of glycyl-L-aspartic acid monohydrate involves its interaction with specific molecular targets, such as integrins, which are cell surface receptors involved in cell adhesion and signaling. The compound can modulate the activity of these receptors, influencing various cellular processes including migration, proliferation, and differentiation .
Comparison with Similar Compounds
Glycyl-L-aspartic acid dihydrate: Similar in structure but contains two molecules of water.
Glycyl-L-glutamic acid: Another dipeptide with similar properties but different amino acid composition.
Glycyl-L-serine: A dipeptide with serine instead of aspartic acid
Uniqueness: Glycyl-L-aspartic acid monohydrate is unique due to its specific interaction with integrins and its role in modulating cell adhesion and signaling pathways. This makes it particularly valuable in research related to cell biology and tissue engineering .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]butanedioic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5.H2O/c7-2-4(9)8-3(6(12)13)1-5(10)11;/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13);1H2/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXLVGMUJDROR-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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